molecular formula C10H6IN3 B1226979 1-Azido-5-iodo-naphthalene CAS No. 63785-44-4

1-Azido-5-iodo-naphthalene

Cat. No.: B1226979
CAS No.: 63785-44-4
M. Wt: 295.08 g/mol
InChI Key: QRSSXGBNBDDPGC-UHFFFAOYSA-N
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Description

1-Azido-5-iodo-naphthalene is a chemical compound with the molecular formula C10H6IN3 and a molecular weight of 295.08 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-5-iodo-naphthalene can be synthesized through a multi-step process involving the iodination of naphthalene followed by azidation. The iodination step typically involves the reaction of naphthalene with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The resulting iodo-naphthalene is then subjected to azidation using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-5-iodo-naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF or DMSO.

    Reduction: Lithium aluminum hydride in ether or hydrogen with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

    Substitution: Various substituted naphthalenes.

    Reduction: 1-Amino-5-iodo-naphthalene.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

1-Azido-5-iodo-naphthalene has numerous applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique reactivity

Mechanism of Action

The mechanism of action of 1-Azido-5-iodo-naphthalene primarily involves its azido group, which is highly reactive and can participate in various chemical reactions. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are often used in bioconjugation and click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

    1-Azido-naphthalene: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

    5-Iodo-naphthalene: Lacks the azido group, limiting its use in cycloaddition reactions.

    1-Azido-2-iodo-naphthalene: Similar structure but different substitution pattern, affecting its reactivity and applications

Uniqueness: 1-Azido-5-iodo-naphthalene is unique due to the presence of both azido and iodine groups on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions, making it a versatile compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

1-azido-5-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6IN3/c11-9-5-1-4-8-7(9)3-2-6-10(8)13-14-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSSXGBNBDDPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2I)C(=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40980357
Record name 1-Azido-5-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40980357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63785-44-4
Record name Iodonaphthylazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063785444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azido-5-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40980357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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